

Cross-validation of analytical methods for Dapoxetine across different laboratories

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Compound of Interest

Compound Name: *Dapoxetine*

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A Comparative Guide to Validated Analytical Methods for Dapoxetine Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of **Dapoxetine** in different matrices, such as bulk drug, pharmaceutical formulations, and human plasma. While direct inter-laboratory cross-validation studies were not identified in the public domain, this document synthesizes data from multiple single-laboratory validation studies to offer an objective comparison of method performance. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.

Data Summary of Validated Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods for **Dapoxetine** analysis, as reported in various studies.

High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1	Method 2	Method 3	Method 4
Matrix	Bulk and Pharmaceutical Dosage Forms	Bulk and Pharmaceutical Dosage Forms	Bulk and Pharmaceutical Formulations	Human Plasma
Column	Symmetry C18 (250 mm x 4.6 mm, 3.5 µm)	Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[1]	HiQ-SiL C18 (250 x 4.6 mm, 5 µm)	Symmetry C1 (250mm X 4.6mm, 5µm)
Mobile Phase	Acetonitrile: Ammonium formate (60:40 v/v), pH 3.5	Acetonitrile: Phosphate buffer (40:60 v/v), pH 3.0[1]	Methanol: H ₂ O (80:20 v/v)	Acetonitrile: Buffer (60:40), pH 3.5
Flow Rate	1.0 mL/min[1]	1.0 mL/min[1]	Not Specified	1.0 ml/min
Detection (UV)	292 nm	230 nm[1]	239 nm	293nm
Retention Time	5.020 ± 0.0078 min	4.244 min[1]	5.94 ± 0.003 min[2]	4.442 min
Linearity Range	Not Specified	15.0 - 90.0 µg/mL[1]	5-30 µg/ml[2]	5ppm to 25ppm
Correlation Coefficient (r ²)	0.999	Not Specified	Not Specified	0.999
LOD	0.142 µg/mL	Not Specified	0.135 µg/ml[2]	Not Specified
LOQ	0.471 µg/mL	Not Specified	0.410 µg/ml[2]	Not Specified
Accuracy (%) Recovery)	98.93 - 99.91%	98 - 102%[1]	Not Specified	88.00 – 106.00 %
Precision (%RSD)	< 2%	Not Specified	Not Specified	Not Specified

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Parameter	Method 5	Method 6	Method 7
Matrix	Human Plasma	Human Plasma	Human Plasma
Column	Ultimate XB C18 (4.6 × 50 mm, 5 µm)[3]	Acquity UPLC BEH C18	Agilent Zorbax Eclipse XDB C18 (4.6 Å 50 mm, 1.8 mm)[4]
Mobile Phase	A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile (Gradient)[3]	Acetonitrile and 0.1% formic acid in water (Gradient)[5]	0.1% formic acid : acetonitrile (60 : 40, v/v)[4]
Flow Rate	0.800 mL/min[3]	Not Specified	0.5 mL/min[4]
Ionization	ESI Positive[3]	ESI Positive[5]	ESI Positive[6]
MRM Transition (m/z)	306.2 → 157.2[3]	306.3 → 261.2[5]	Not Specified
Linearity Range	2.00 - 1000 ng/mL[3] [7][8]	1.0 - 200 ng/mL[5]	10–6000 ng mL ⁻¹ [6]
Correlation Coefficient (r ²)	> 0.99[3]	Not Specified	Not Specified
LLOQ	2.0 ng/mL[3]	1.0 ng/mL (Dapoxetine), 0.5 ng/mL (Dapoxetine-N-oxide), 0.1 ng/mL (Desmethyldapoxetine)	Not Specified
Accuracy (%) Recovery	99.7 - 104.2%[3][7]	Within ±15%	Not Specified
Precision (%RSD)	< 2.3%[3][7]	Within ±15%	Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information available in the cited literature and should be adapted and validated by the user for their specific laboratory conditions.

HPLC Method for Dapoxetine in Pharmaceutical Formulations (Based on Method 1)

- Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: Symmetry C18, 250 mm x 4.6 mm, 3.5 μ m particle size.
- Mobile Phase: A filtered and degassed mixture of HPLC grade Acetonitrile and Ammonium formate buffer (60:40 v/v). The pH of the mobile phase is adjusted to 3.5.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 292 nm.
- Injection Volume: 20 μ L.
- Standard Solution Preparation: A stock solution of **Dapoxetine** HCl is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by further diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
- Sample Preparation: Tablet powder equivalent to a specific amount of **Dapoxetine** HCl is accurately weighed and dissolved in methanol. The solution is sonicated and then diluted to the final volume with the mobile phase. The resulting solution is filtered through a 0.45 μ m filter before injection.
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of **Dapoxetine** in the sample is determined from the calibration curve.

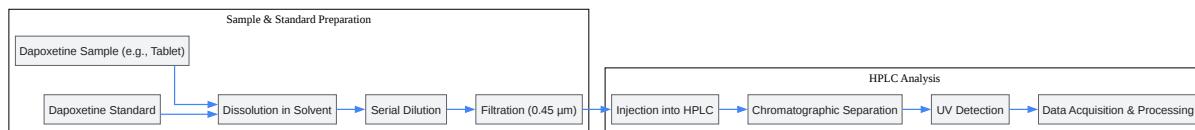
LC-MS/MS Method for Dapoxetine in Human Plasma (Based on Method 5)

- Chromatographic System: A Liquid Chromatograph coupled with a tandem mass spectrometer.

- Column: Ultimate XB C18, 4.6 × 50 mm, 5 μm particle size.[3]
- Mobile Phase: A gradient elution is performed using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[3]
- Flow Rate: 0.800 mL/min.[3]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]
- MRM Transition: The precursor-to-product ion transition monitored for **Dapoxetine** is m/z 306.2 → 157.2.[3]
- Internal Standard (IS): **Dapoxetine-d7** is used as the internal standard.[3]
- Sample Preparation (Protein Precipitation): To 50 μL of plasma sample, 25 μL of methanol/water (50:50, v/v) and the internal standard solution are added. The mixture is vortexed and then centrifuged. The supernatant is transferred to a 96-well plate, diluted with methanol/water (50:50, v/v), and injected into the LC-MS/MS system.[3]
- Quantification: The concentration of **Dapoxetine** in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in blank plasma.[3]

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.



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Caption: General workflow for HPLC analysis of **Dapoxetine**.

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Caption: General workflow for LC-MS/MS analysis of **Dapoxetine** in plasma.

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